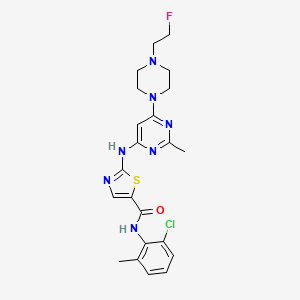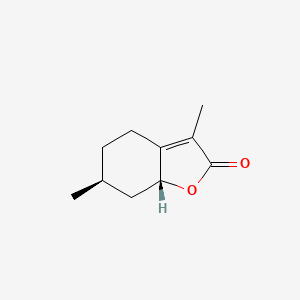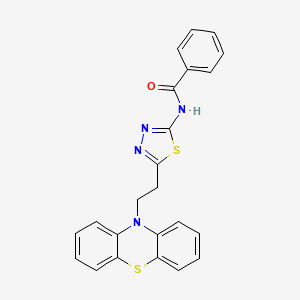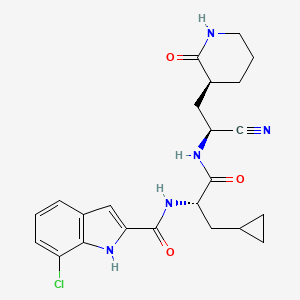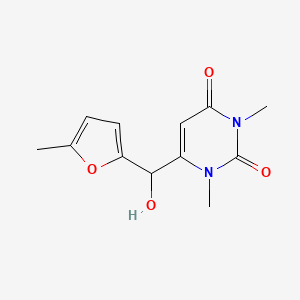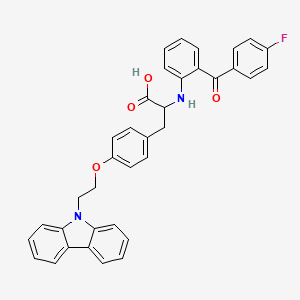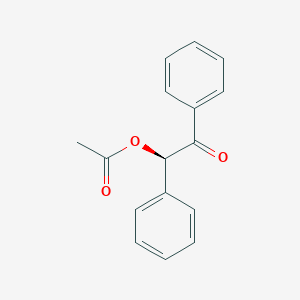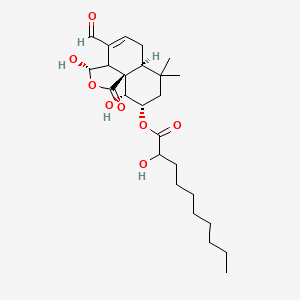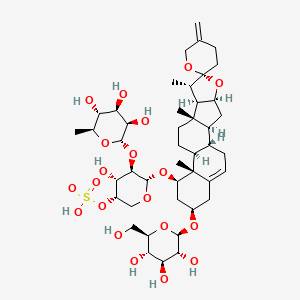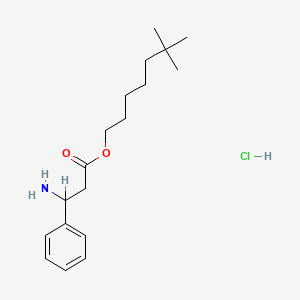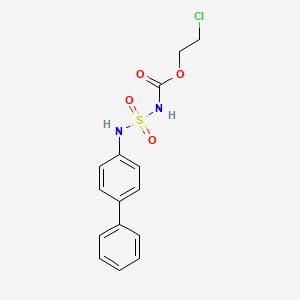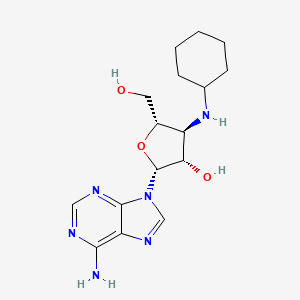
9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog
Vorbereitungsmethoden
The synthesis of 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the arabinofuranosyl moiety, followed by the introduction of the cyclohexylamino group. The final step involves the coupling of the modified sugar with the purine base under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nucleoside analogs such as:
- 9-Hexadecyl-9H-purin-6-amine
- 9-Benzyl-9H-purin-6-amine These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- lies in its specific modifications, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
134934-87-5 |
|---|---|
Molekularformel |
C16H24N6O3 |
Molekulargewicht |
348.40 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(cyclohexylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H24N6O3/c17-14-12-15(19-7-18-14)22(8-20-12)16-13(24)11(10(6-23)25-16)21-9-4-2-1-3-5-9/h7-11,13,16,21,23-24H,1-6H2,(H2,17,18,19)/t10-,11-,13+,16-/m1/s1 |
InChI-Schlüssel |
KRXCVHGYDTXKND-RLSLPTNOSA-N |
Isomerische SMILES |
C1CCC(CC1)N[C@@H]2[C@H](O[C@H]([C@H]2O)N3C=NC4=C(N=CN=C43)N)CO |
Kanonische SMILES |
C1CCC(CC1)NC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


